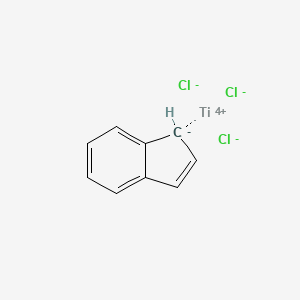
(Indenyl)titanium(IV) Trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Indenyl)titanium(IV) Trichloride, also known as Trichloro(indenyl)titanium(IV), is a chemical compound with the molecular formula C9H7Cl3Ti. It is a dark green to dark purple or black powder or crystal. This compound is known for its significant role in catalysis, particularly in the polymerization of olefins.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Indenyl)titanium(IV) Trichloride can be synthesized through the reaction of titanium tetrachloride with indenyl lithium or indenyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction scheme is as follows:
TiCl4+C9H7Li→C9H7TiCl3+LiCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where titanium tetrachloride is reacted with indenyl lithium under controlled temperatures and pressures. The product is then purified through recrystallization or sublimation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: (Indenyl)titanium(IV) Trichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligands like phosphines or amines can be used under inert atmosphere conditions.
Major Products:
Oxidation: Higher oxidation state titanium compounds.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various titanium complexes with different ligands.
Scientific Research Applications
(Indenyl)titanium(IV) Trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of olefins, contributing to the production of polyethylene and polypropylene.
Biology: It is studied for its potential use in biological systems, particularly in the development of new materials for biomedical applications.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, including plastics and resins, due to its catalytic properties.
Properties
| 84365-55-9 | |
Molecular Formula |
C9H7Cl3Ti |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1H-inden-1-ide;titanium(4+);trichloride |
InChI |
InChI=1S/C9H7.3ClH.Ti/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q-1;;;;+4/p-3 |
InChI Key |
MDTDQDVMQBTXST-UHFFFAOYSA-K |
Canonical SMILES |
[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Cl-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


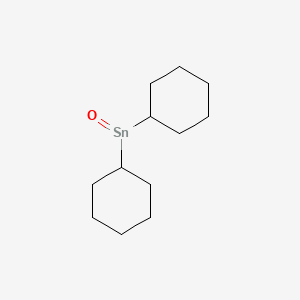

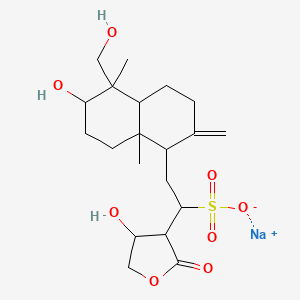
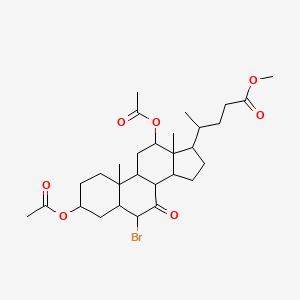
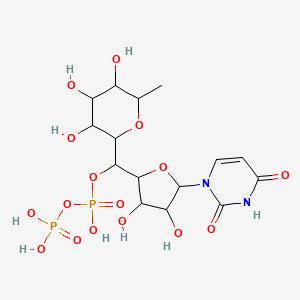
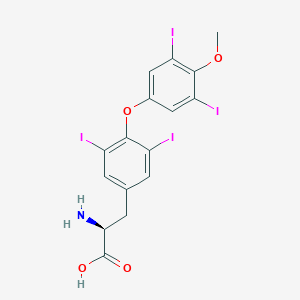
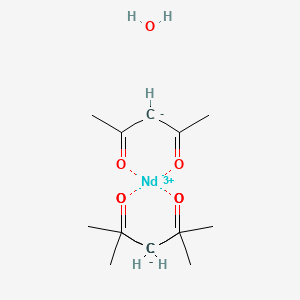
![Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-](/img/structure/B12321649.png)


![3H-Indolium,1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadienyl]-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B12321673.png)

